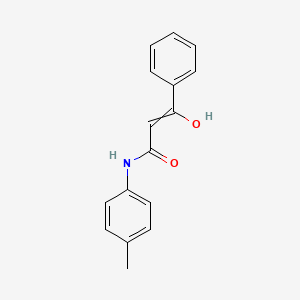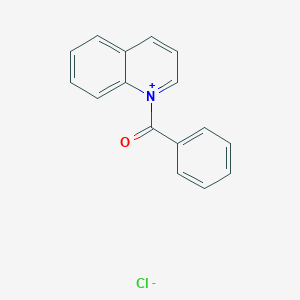
Quinolinium, 1-benzoyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-benzoyl-, chloride is a quaternary ammonium salt derived from quinoline. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a corrosion inhibitor and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the acylation of quinoline, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the compound is often produced using a “one-pot” method, which involves the direct reaction of benzyl chloride and quinoline . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-benzoyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Scientific Research Applications
Quinolinium, 1-benzoyl-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolinium, 1-benzoyl-, chloride involves its interaction with microbial cell membranes, leading to the disruption of intermolecular interactions and subsequent cell death . In the context of corrosion inhibition, the compound forms a protective layer on the metal surface, preventing acid-induced corrosion .
Comparison with Similar Compounds
Similar Compounds
N-alkylquinolinium salts: These compounds share similar structural features and applications, particularly in corrosion inhibition.
Sulfur derivatives of quinolinium salts: These compounds exhibit antimicrobial properties and are used in the development of antibacterial agents.
Uniqueness
Quinolinium, 1-benzoyl-, chloride is unique due to its dual functionality as both an antimicrobial agent and a corrosion inhibitor. This dual functionality makes it a valuable compound in various industrial and scientific applications .
Properties
CAS No. |
81045-42-3 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
phenyl(quinolin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C16H12NO.ClH/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17;/h1-12H;1H/q+1;/p-1 |
InChI Key |
CYWLGRJAMPRUOS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[N+]2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
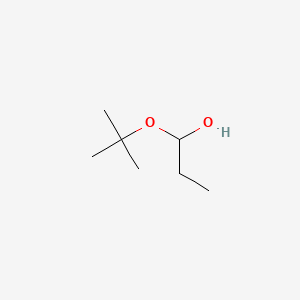
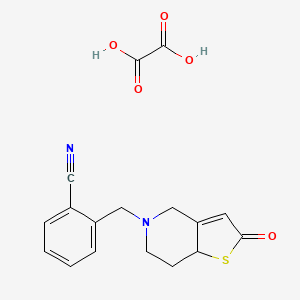
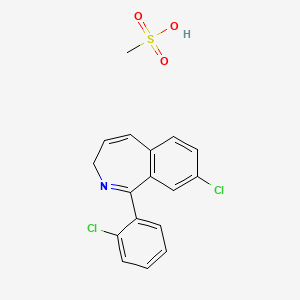
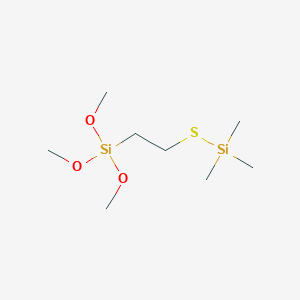

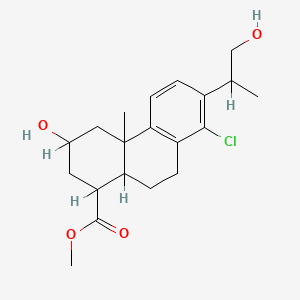
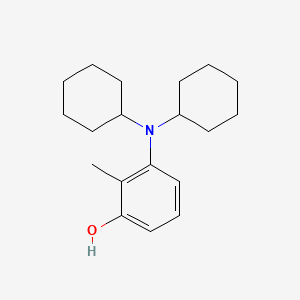

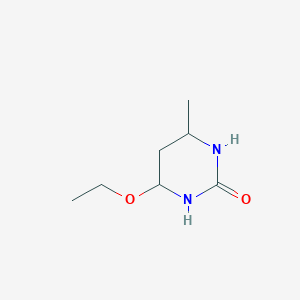
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
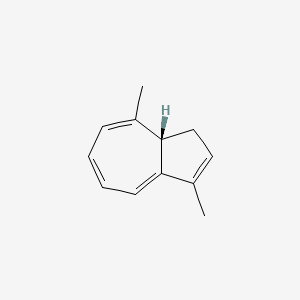
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
